molecular formula C7H7BrN2O B13004470 N-(5-bromo-3-methylpyridin-2-yl)formamide

N-(5-bromo-3-methylpyridin-2-yl)formamide

Cat. No.: B13004470
M. Wt: 215.05 g/mol
InChI Key: FFQZIHKVNJWQDX-UHFFFAOYSA-N
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Description

N-(5-bromo-3-methylpyridin-2-yl)formamide: is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a formamide group in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide typically involves the bromination of 3-methylpyridine followed by formylation. One common method includes:

    Bromination: 3-methylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Formylation: The brominated product is then reacted with formamide under specific conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and yield optimization.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-3-methylpyridin-2-yl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The formamide group can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation can produce N-(5-bromo-3-methylpyridin-2-yl)carboxylic acid.
  • Reduction can yield N-(5-bromo-3-methylpyridin-2-yl)methylamine.

Scientific Research Applications

Chemistry: N-(5-bromo-3-methylpyridin-2-yl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formamide group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • N-(5-bromo-3-methylpyridin-2-yl)-N-methylpivalamide
  • 2-bromo-5-methylpyridine
  • 5-bromo-3-methylpyridine-2-carboxamide

Comparison: N-(5-bromo-3-methylpyridin-2-yl)formamide is unique due to the presence of the formamide group, which can participate in hydrogen bonding and other interactions. This makes it distinct from other brominated pyridine derivatives, which may lack this functional group and thus exhibit different chemical and biological properties.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)formamide

InChI

InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11)

InChI Key

FFQZIHKVNJWQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC=O)Br

Origin of Product

United States

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